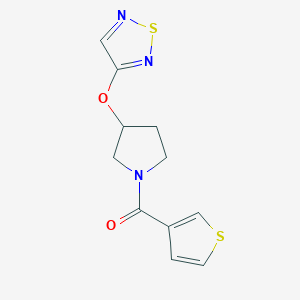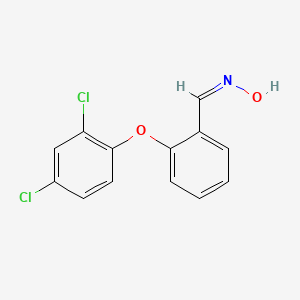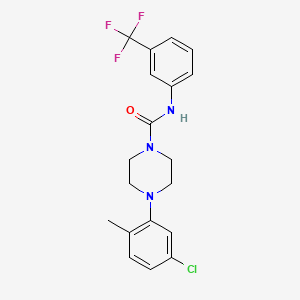
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide, also known as CMFPF, is a novel compound that has been studied extensively in recent years. This compound has been found to have a wide range of applications in the scientific research field, including its use as a fluorescent label and a potential therapeutic agent.
Scientific Research Applications
Enantioselective Catalysis
4-(5-Chloro-2-methylphenyl)piperazinyl-N-(3-(trifluoromethyl)phenyl)formamide and its derivatives have been explored for their potential as enantioselective catalysts. Specifically, l-Piperazine-2-carboxylic acid derived N-formamides have shown high enantioselectivity in Lewis basic catalysis for the hydrosilylation of N-aryl imines. These catalysts demonstrate high yields and enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).
Metabolic Studies in Antineoplastic Agents
In the context of antineoplastic agents, compounds related to 4-(5-Chloro-2-methylphenyl)piperazinyl-N-(3-(trifluoromethyl)phenyl)formamide, such as flumatinib, have been studied for their metabolic profiles in chronic myelogenous leukemia patients. Flumatinib's metabolism involves processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, offering insights into the drug's behavior in human systems (Gong et al., 2010).
Analytical Separation Techniques
The compound and its analogs have also been used in developing analytical separation techniques. For instance, nonaqueous capillary electrophoresis has been applied for the separation of imatinib mesylate and related substances, including derivatives of 4-(5-Chloro-2-methylphenyl)piperazinyl-N-(3-(trifluoromethyl)phenyl)formamide. This method offers promise for quality control in pharmaceuticals (Ye et al., 2012).
HIV Treatment Research
In HIV treatment research, derivatives of this compound have been examined for their role as allosteric antagonists of the CCR5 receptor, an essential target in HIV therapy. These studies have highlighted the potential of such compounds in developing new treatments for HIV (Watson et al., 2005).
NF-kappaB and AP-1 Inhibition
Research has also been conducted on derivatives of 4-(5-Chloro-2-methylphenyl)piperazinyl-N-(3-(trifluoromethyl)phenyl)formamide for their ability to inhibit NF-kappaB and AP-1 gene expression. These findings are crucial for understanding the compound's role in modulating key pathways involved in inflammation and cancer (Palanki et al., 2000).
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c1-13-5-6-15(20)12-17(13)25-7-9-26(10-8-25)18(27)24-16-4-2-3-14(11-16)19(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECWXRWZIYHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773557.png)
![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)
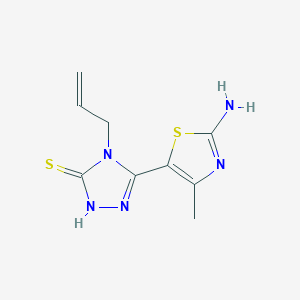
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2773563.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide](/img/structure/B2773564.png)
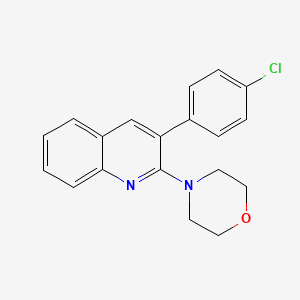
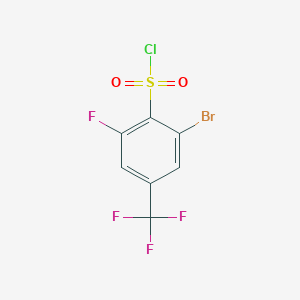
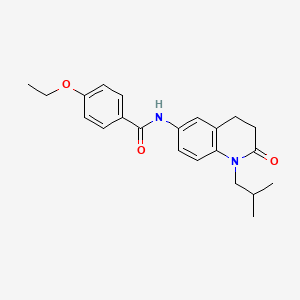

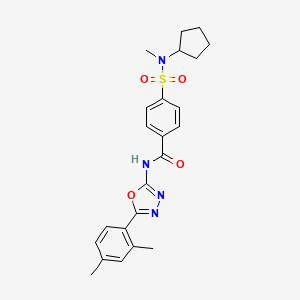
![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid](/img/structure/B2773575.png)
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)
